molecular formula C12H9BrN2OS B608933 Btynb CAS No. 304456-62-0

Btynb

Número de catálogo: B608933
Número CAS: 304456-62-0
Peso molecular: 309.181
Clave InChI: OZEADOPONHLEDS-VIZOYTHASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BTYNB es un inhibidor potente y selectivo de la proteína de unión a mRNA onfetal IMP1. Su estructura química se representa como C₁₂H₉BrN₂OS, y su número CAS es 304456-62-0 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Desafortunadamente, las rutas sintéticas específicas para BTYNB no están ampliamente documentadas en la literatura disponible. Se sintetiza a través de procesos químicos que involucran bromación, sustitución nucleofílica y otras reacciones. Se necesitan más investigaciones para descubrir métodos sintéticos detallados.

Métodos de producción industrial: Hasta ahora, no hay información sobre los métodos de producción industrial a gran escala para this compound. La investigación en esta área es limitada y la síntesis a escala industrial sigue siendo una pregunta abierta.

Análisis De Reacciones Químicas

Tipos de reacciones: BTYNB interactúa con IMP1, estabilizando c-Myc, β-TrCP1 y otros mRNA oncogénicos. Mejora la degradación del mRNA de c-Myc en las células cancerosas .

Reactivos y condiciones comunes: Los reactivos y condiciones específicos para las reacciones de this compound no están bien documentados. Sus efectos sobre la estabilidad del mRNA y la expresión de proteínas sugieren la participación en vías celulares relacionadas con la progresión del cáncer.

Productos principales: Los principales productos que resultan de las interacciones de this compound incluyen la expresión reducida de c-Myc y la regulación a la baja de la proliferación de células cancerosas positivas para IMP1 .

Aplicaciones Científicas De Investigación

BTYNB has been studied for its effects on various cancer types, including leukemia, ovarian cancer, and melanoma. Its biological activities include:

  • Inhibition of Cell Proliferation : Studies indicate that this compound effectively reduces the proliferation of cancer cells that express IGF2BP1. For instance, in leukemic cell lines (HL60 and K562), this compound treatment resulted in a dose-dependent decrease in cell viability with IC50 values of 21.56 µM and 6.76 µM respectively .
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells. In treated leukemic cells, increased expression of pro-apoptotic markers such as BAK and p21 was observed .
  • Cell Cycle Arrest : this compound treatment led to cell cycle arrest at the S-phase in certain leukemic cells, indicating its potential to disrupt normal cell cycle progression .

Case Study 1: Leukemia Research

A study investigated the effects of this compound on leukemic cells, focusing on its ability to induce differentiation and inhibit proliferation. The methodology included:

  • Cell Culture : Human HL60 and K562 cells were treated with varying concentrations of this compound.
  • Cell Viability Assays : MTT assays demonstrated significant reductions in cell viability post-treatment.
  • Apoptosis and Cell Cycle Analysis : Flow cytometry was employed to assess apoptosis rates and cell cycle distribution.

Results showed that this compound not only inhibited cell growth but also induced morphological changes consistent with differentiation. Additionally, gene expression analysis revealed upregulation of differentiation markers such as CD11b and KLF5 .

Case Study 2: Ovarian Cancer

In another study focused on ovarian cancer, this compound's role as an IMP1 inhibitor was highlighted:

  • Experimental Setup : Ovarian cancer cell lines were treated with this compound to evaluate its effects on cell viability and mRNA stability.
  • Findings : The results indicated a marked decrease in c-Myc levels and reduced proliferation rates in IMP1-positive ovarian cancer cells .

Mecanismo De Acción

BTYNB interrumpe las funciones del potenciador al afectar la asociación IGF2BP1-ARN. Este mecanismo afecta la estabilidad del mRNA y la expresión de proteínas .

Comparación Con Compuestos Similares

Si bien la singularidad de BTYNB radica en su selectividad contra IMP1, otros compuestos con mecanismos de acción similares incluyen:

    Inhibidores de IGF2BP1: Estos compuestos se dirigen a IGF2BP1, afectando la estabilidad del mRNA.

    Inhibidores de NF-κB: Al igual que this compound, estos modulan las vías de señalización de NF-κB.

Actividad Biológica

BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino}benzamide) is a small molecule that has emerged as a significant inhibitor of RNA-binding proteins, particularly IMP1 and IGF2BP1. Its biological activity has been investigated primarily in the context of cancer, where it shows promise in inhibiting cell proliferation and promoting differentiation in various malignancies, including ovarian cancer, melanoma, and leukemia.

Inhibition of IMP1

This compound targets the RNA-binding protein IMP1, which stabilizes c-Myc mRNA, thus promoting oncogenic signaling. By inhibiting IMP1's binding to c-Myc mRNA, this compound leads to:

  • Destabilization of c-Myc mRNA : This results in reduced levels of c-Myc protein, a critical regulator of cell proliferation.
  • Impact on Cell Proliferation : this compound has been shown to potently inhibit the proliferation of IMP1-positive cancer cells while having no effect on IMP1-negative cells .

Inhibition of IGF2BP1

This compound also inhibits IGF2BP1, another RNA-binding protein associated with maintaining stemness in leukemic cells. The effects observed include:

  • Reduced Cell Viability : Studies have demonstrated a significant decrease in the viability of leukemic cells treated with this compound, with IC50 values of approximately 21.56 µM for HL60 and 6.76 µM for K562 cell lines .
  • Induction of Differentiation : this compound-treated leukemic cells showed morphological changes indicative of differentiation and an upregulation of differentiation markers such as CD11B and KLF5 .

1. Impact on Ovarian Cancer and Melanoma

In a study focusing on ovarian cancer and melanoma, this compound was shown to:

  • Completely block anchorage-independent growth in colony formation assays.
  • Reduce the proliferation rate significantly in IMP1-positive cell lines such as IGROV-1 and ES-2 .

2. Effects on Leukemia

In leukemic models, this compound treatment resulted in:

  • Cell Cycle Arrest : Increased cell death and arrest at the S-phase were observed.
  • Gene Expression Changes : Upregulation of pro-apoptotic genes (e.g., BAK) and cell cycle regulators (e.g., p21) confirmed its role in promoting apoptosis and differentiation .

Data Tables

Study Cell Type IC50 (µM) Effects Observed
Study 1HL6021.56Reduced viability, morphological changes
Study 2K5626.76Induction of differentiation markers
Study 3IGROV-1N/ABlocked anchorage-independent growth

Propiedades

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEADOPONHLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Btynb
Reactant of Route 2
Reactant of Route 2
Btynb
Reactant of Route 3
Reactant of Route 3
Btynb
Reactant of Route 4
Btynb
Reactant of Route 5
Reactant of Route 5
Btynb
Reactant of Route 6
Reactant of Route 6
Btynb

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.